
1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group, a methoxyphenyl group, and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps, including acylation, Friedel-Crafts reaction, hydrolysis, chlorination, and base-catalyzed reactions. Here is a general outline of the synthetic route:
Acylation: Cyclopentylmethanol is reacted with an acyl chloride in the presence of a base to form the corresponding ester.
Friedel-Crafts Reaction: The ester is then subjected to a Friedel-Crafts acylation reaction with a phenyl compound in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form the ketone.
Hydrolysis: The ketone is hydrolyzed to form the corresponding hydroxy compound.
Chlorination: The hydroxy compound is chlorinated to form the chloro derivative.
Base-Catalyzed Reaction: The chloro derivative is then reacted with a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.
相似化合物的比较
1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Acetanisole: Contains a methoxyphenyl group but lacks the hydroxycyclopentyl group.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar phenyl structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-[4-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-4-6-13(7-5-12)17-10-14(16)8-2-3-9-14/h4-7,16H,2-3,8-10H2,1H3 |
InChI 键 |
UPOXRMDNIQQAGO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OCC2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
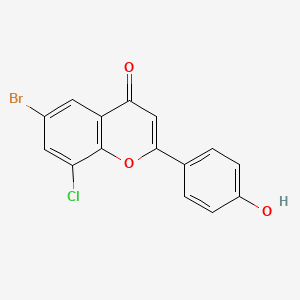
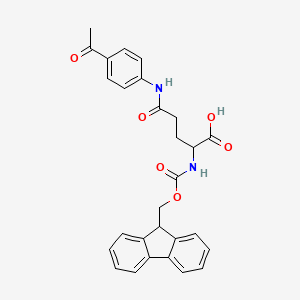

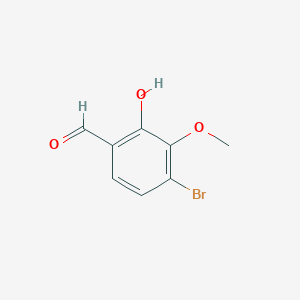
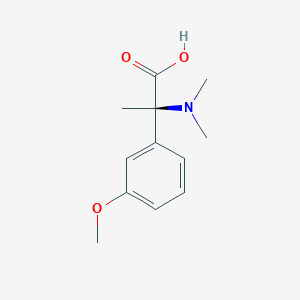
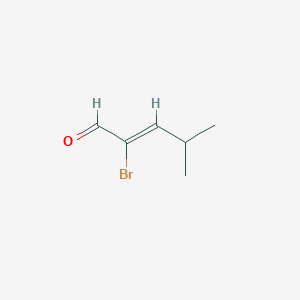
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
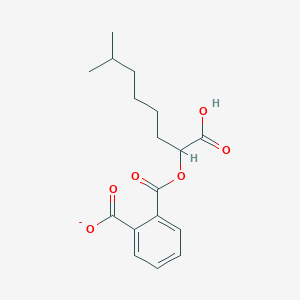


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

